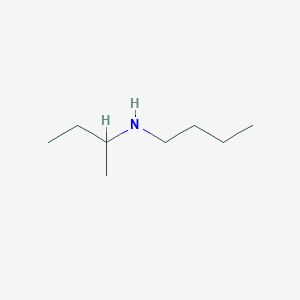

仲丁基正丁胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sec-butyl-n-butyl-amine is an organic chemical compound, specifically an amine, with the formula CH3CH2CH(NH2)CH3 . It is a colorless liquid and is one of the four isomeric amines of butane, the others being n-butylamine, tert-butylamine, and isobutylamine . Sec-butylamine is chiral and can exist in either of two enantiomeric forms .

Synthesis Analysis

Sec-butylamine can be produced by the reaction of ammonia and alcohols over alumina . The process involves the reaction of ammonia with alcohols, resulting in the formation of sec-butylamine and water .

Molecular Structure Analysis

The molecular formula of sec-butyl-n-butyl-amine is C4H11N . The structure of the sec-butyl group is – CH3 – CH2 – CH(CH3) – . The s – denotes secondary because it attaches to the chain’s secondary carbon .

Chemical Reactions Analysis

Sec-butylamine exhibits reactions typical of other simple alkyl amines, such as alkylation, acylation, and condensation with carbonyls . The mass spectra of amines are dominated by alpha-cleavage, which produces an alkyl radical on a resonance-stabilized nitrogen-containing cation .

Physical And Chemical Properties Analysis

Sec-butyl-n-butyl-amine is a colorless liquid . It has a fishy, ammonia-like odor common to amines . The liquid acquires a yellow color upon storage in air . It is soluble in all organic solvents .

科学研究应用

Bioluminescence Assays and Imaging

Bioluminescence is a fascinating natural phenomenon, and sec-butyl-n-butyl-amine plays a role in this area. Researchers use bioluminescent reactions for gene assays, protein–protein interaction studies, and high-throughput screening (HTS) in drug discovery. Additionally, it finds applications in hygiene control, pollution analysis in ecosystems, and in vivo imaging of small mammals .

作用机制

Target of Action

Sec-butyl-n-butyl-amine is an organic chemical compound, specifically an amine

Mode of Action

The exact mode of action of Sec-butyl-n-butyl-amine is not well-documented. As an amine, it can participate in a variety of chemical reactions. Amines are known to act as bases, accepting protons from other molecules . This can lead to changes in the target molecules, potentially altering their function.

未来方向

The future of synthetic chemistry, including organic synthesis, inorganic synthesis, and polymer synthesis, was briefly summarized as Ability Improvement of Synthesis and Application Enhancement of Synthesis . Based on these two topics, several future directions in synthetic chemistry are briefly discussed .

属性

IUPAC Name |

N-butan-2-ylbutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-4-6-7-9-8(3)5-2/h8-9H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZXRLJDNKCYOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(C)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399716 |

Source

|

| Record name | N-(Butan-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sec-butyl-n-butyl-amine | |

CAS RN |

4444-67-1 |

Source

|

| Record name | N-(Butan-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B1307502.png)

![(Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1307507.png)

![3-({(E)-[1-(allyloxy)-2-naphthyl]methylidene}amino)-2-amino-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1307512.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 4-nitrobenzenecarboxylate](/img/structure/B1307524.png)

![4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B1307527.png)